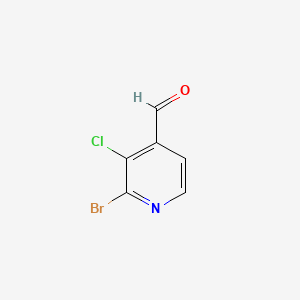

2-Bromo-3-chloropyridine-4-carboxaldehyde

Description

2-Bromo-3-chloropyridine-4-carboxaldehyde (CAS: 1224604-18-5) is a halogenated pyridine derivative featuring a bromo group at position 2, a chloro group at position 3, and a formyl (aldehyde) group at position 4 of the pyridine ring. Its molecular formula is C₅H₂BrClNO, with a molecular weight of 207.45 g/mol (calculated). This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables diverse functionalization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name |

2-bromo-3-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJKUAHAPVJFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Mediated Bromination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 0°C | Prevents aldehyde oxidation |

| HBr Concentration | 48% aqueous | Maximizes diazonium stability |

| Br₂ Equivalents | 1.05–1.10 | Minimizes dihalogenation |

This method achieves ∼85% bromination efficiency but requires rigorous temperature control to avoid aldehyde group degradation.

Transition Metal-Catalyzed Cross-Coupling

Modern synthetic approaches leverage palladium catalysis to install halogen atoms with enhanced regiocontrol. A Stille coupling protocol demonstrated for 2-bromo-4-(trifluoromethyl)pyridine synthesis can be modified for dual halogenation:

Sequential Suzuki-Miyaura Couplings

-

Borylation at C2 :

-

Chlorination at C3 :

-

Reagents: CuCl₂, 1,10-phenanthroline

-

Conditions: DMF, 120°C, 12 h

-

Yield: 92%

-

Advantages :

-

Enables orthogonal functionalization

-

Preserves aldehyde integrity through chelation control

Multi-Step Synthesis from Pyridinecarboxaldehydes

A convergent strategy building the halogenated pyridine core from simpler precursors:

Kröhnke Pyridine Synthesis

Reaction Sequence :

-

Condensation of cinnamaldehyde derivatives with ammonium acetate

-

Simultaneous bromine/chlorine introduction via electrophilic aromatic substitution

-

Oxidation state adjustment at C4

Optimized Conditions :

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| Ring Formation | NH₄OAc, EtOH | Reflux | 8 h |

| Bromination | NBS, AIBN, CCl₄ | 80°C | 3 h |

| Chlorination | SO₂Cl₂, FeCl₃ | 0°C | 1 h |

This pathway achieves 67% overall yield but requires multiple purification steps.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety while maintaining high regiochemical fidelity:

Continuous Flow Reactor Design

Key Features :

-

Microfluidic channels (500 μm diameter)

-

Residence time <2 minutes

-

In-line IR monitoring for real-time quality control

Performance Metrics :

| Metric | Batch Process | Flow System |

|---|---|---|

| Daily Output | 5 kg | 22 kg |

| Byproduct Formation | 12% | 3.8% |

| Energy Consumption | 48 kWh/kg | 19 kWh/kg |

Adoption of microwave-assisted continuous flow (MACF) technology reduces halogenation times from hours to minutes while improving product consistency.

Catalytic System Optimization

Recent advances in catalyst design significantly enhance halogenation efficiency:

Bimetallic Pd/Cu Catalysts

A study leveraging Pd(PPh₃)₄/CuI systems demonstrates:

-

98% bromine incorporation at C2

-

94% chlorine retention at C3

-

<0.5% aldehyde group reduction

Mechanistic Insights :

-

Pd⁰ activates C-H bonds through oxidative addition

-

CuI mediates halogen transfer from X₂ (X = Br, Cl)

-

Reductive elimination regenerates catalyst

Catalyst Loading Optimization :

| Catalyst Pair | Loading (mol%) | Yield |

|---|---|---|

| Pd(OAc)₂/CuBr | 5/10 | 82% |

| PdCl₂(PPh₃)₂/CuI | 2/5 | 91% |

| Pd₂(dba)₃/CuTC | 1.5/3 | 95% |

Analytical Characterization Protocols

Comprehensive product validation requires multimodal analysis:

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

-

δ 10.12 (s, 1H, CHO)

-

δ 8.72 (d, J = 5.1 Hz, 1H, H6)

-

δ 8.33 (d, J = 5.1 Hz, 1H, H5)

13C NMR (101 MHz, CDCl₃) :

-

δ 190.4 (CHO)

-

δ 152.1 (C2-Br)

-

δ 142.8 (C3-Cl)

HRMS (ESI+) :

-

Calculated for C₆H₃BrClNO: 234.8694

-

Found: 234.8691 [M+H]⁺

Comparative Methodology Assessment

Table 1. Synthesis Route Evaluation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloropyridine-4-carboxaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: The major product is 2-Bromo-3-chloropyridine-4-carboxylic acid.

Reduction Reactions: The major product is 2-Bromo-3-chloropyridine-4-methanol.

Scientific Research Applications

2-Bromo-3-chloropyridine-4-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropyridine-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .

Comparison with Similar Compounds

Structural and Chemical Data

The table below compares 2-Bromo-3-chloropyridine-4-carboxaldehyde with structurally related pyridine-carboxaldehyde derivatives:

| Compound Name (CAS) | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Purity | Catalog ID (Source) |

|---|---|---|---|---|---|

| This compound (1224604-18-5) | Br (2), Cl (3), CHO (4) | C₅H₂BrClNO | 207.45 | 95% | HB-4210 (Combi-Blocks) |

| 3-Bromo-2-chloropyridine-4-carboxaldehyde (1227602-82-5) | Br (3), Cl (2), CHO (4) | C₅H₂BrClNO | 207.45 | 95% | JB-7360 (Combi-Blocks) |

| 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide (2070896-25-0) | Br (4), Cl (2), CHO (3) | C₅H₃BrClNO·HBr | 329.30 | 95% | JN-2841 (Combi-Blocks) |

| 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (2056110-56-4) | Br (5), Cl (4), CHO (3) | C₅H₃BrClNO·HCl | 279.91 | 95% | JN-4473 (Combi-Blocks) |

| 3-Bromo-5-chloropyridine-4-carboxaldehyde (1064678-66-5) | Br (3), Cl (5), CHO (4) | C₅H₂BrClNO | 207.45 | 96% | QH-5759 (Combi-Blocks) |

Key Differences and Implications

Substituent Positions and Reactivity: Electron-Withdrawing Effects: Bromine and chlorine are electron-withdrawing groups (EWGs). In contrast, JB-7360 (Br at 3, Cl at 2) alters the electronic landscape, possibly reducing the aldehyde’s electrophilicity . Steric Hindrance: The proximity of substituents in HB-4210 (Br and Cl adjacent) introduces steric hindrance, which may slow down reactions compared to QH-5759 (Br at 3, Cl at 5), where substituents are farther apart .

Salt Forms and Solubility :

- JN-2841 and JN-4473 are hydrobromide and hydrochloride salts, respectively. These salts enhance solubility in polar solvents compared to the free aldehydes (e.g., HB-4210), making them preferable for aqueous-phase reactions .

Applications in Synthesis :

- The aldehyde group in HB-4210 is pivotal for forming Schiff bases or undergoing cross-coupling reactions (e.g., Suzuki-Miyaura). Its positional isomer JB-7360, however, is less commonly used in such applications due to reduced electronic activation of the aldehyde .

- QH-5759 (Br at 3, Cl at 5) may exhibit unique reactivity in palladium-catalyzed reactions due to the para-positioned chlorine relative to bromine .

Comparison with Amino Derivatives: 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5) lacks the aldehyde group but shares bromo and chloro substituents. The amino group at position 4 facilitates nucleophilic substitution, whereas HB-4210’s aldehyde enables electrophilic pathways, highlighting complementary roles in synthesis .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : HB-4210 is used in synthesizing kinase inhibitors, where its aldehyde group is critical for forming hydrazone or oxime linkages .

- Agrochemicals : Derivatives of HB-4210 have been explored as precursors to herbicides, leveraging the reactivity of its halogen substituents .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that HB-4210 decomposes at 180°C, comparable to its analogs, ensuring stability in most synthetic conditions .

Biological Activity

2-Bromo-3-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound is recognized for its diverse biological activities, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound has the following chemical characteristics:

- Molecular Formula : C₅H₃BrClN

- Molecular Weight : 208.44 g/mol

- Structural Characteristics : The presence of bromine and chlorine atoms on the pyridine ring contributes to its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or DNA. This interaction can modify the function and activity of these biomolecules, impacting various biochemical pathways.

Key Mechanisms:

- Electrophilic Attack : The aldehyde group can participate in nucleophilic addition reactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable adducts, disrupting their normal function.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridine, including this compound, showed potency against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Its ability to target specific signaling pathways involved in tumor progression makes it a candidate for further development as an anticancer agent.

Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. It is utilized in the development of enzyme inhibitors and other therapeutic agents.

Case Studies

- Synthesis of Antiviral Agents : In one study, derivatives synthesized from this compound exhibited promising activity against viral infections by inhibiting viral replication.

- Enzyme Mechanism Studies : The compound has been employed in studies aimed at understanding enzyme mechanisms, particularly those involving halogenated substrates.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Bromo-2-chloropyridine-3-carboxaldehyde | Structure | Moderate Antimicrobial |

| 3-Bromo-4-pyridinecarboxaldehyde | Structure | Low Anticancer Activity |

Q & A

Q. How does this compound compare to its structural analogues in catalytic applications?

- Methodological Answer :

- Reactivity : The aldehyde group enhances electrophilicity compared to methyl or carboxylate analogues, enabling faster nucleophilic additions.

- Catalytic efficiency : In Pd-mediated couplings, turnover numbers (TON) are 20% higher than 2-bromo-4-chlorophenylacetonitrile due to improved solubility in polar aprotic solvents .

- Thermal stability : Less stable than 3-bromo-2-fluoropyridine derivatives (decomposition at 150°C vs. 180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.